![molecular formula C24H25N3O3S B2487743 1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine CAS No. 1286728-23-1](/img/structure/B2487743.png)
1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as DSP-8658 and belongs to the class of piperazine derivatives. It has been synthesized using various methods and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Characterization
Synthesis, Molecular Docking and In Vitro Screening : Novel pyridine derivatives including those related to 1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine were synthesized and subjected to molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Synthesis and Properties of Novel Fluorinated Polyamides : A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers showed excellent thermal stability, mechanical strength, and low dielectric constants (Liu et al., 2013).
Synthesis of Substituted 1,3,4-Oxadiazolyl Tetrahydropyridines as Anticancer Agents : Novel 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety were synthesized and evaluated for their anti-cancer activities, demonstrating moderate cytotoxicity on MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Colour Tuning by the Ring Roundabout : A series of cationic bis-cyclometallated iridium(III) complexes with sulfone-substituted cyclometallating ligands were developed, showing potential in light-emitting electrochemical cells with high photoluminescence quantum yields (Ertl et al., 2015).
Biological Applications and Modeling
Structural Characterization of Analgesic Isothiazolopyridines : The structures of isothiazolopyridine derivatives were determined, and computational investigations were performed to find correlations between geometrical/electronic parameters and analgesic action, indicating the importance of charge distribution on piperazine N atoms (Karczmarzyk & Malinka, 2008).
Synthesis, Characterization, and Modeling of Stable Radical Functionalized Monothiophenes : Oligothiophenes bearing stable radicals were synthesized and characterized, with EPR and Infrared spectroscopy confirming the formation of radicals and ab initio molecular orbital calculations used to ascertain electronic properties (Chahma et al., 2021).
Green Approach in Catalysis : Nanocrystalline titania-based sulfonic acid material was prepared and used as an efficient catalyst for the synthesis of piperazinyl-quinolinyl pyran derivatives, highlighting a cost-effective method for large-scale production (Murugesan et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various targets, such as the frizzled family member fzd4
Mode of Action
Similar compounds have been reported to act as negative modulators by binding to an allosteric site, ultimately inhibiting the binding of dishevelled (dvl) to fzd4 . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s activity.
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might affect similar biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds have been reported to have potent in vitro antipromastigote activity . This suggests that the compound might have similar effects, leading to changes at the molecular and cellular level.
Action Environment
The success of similar compounds in the sm cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might also be influenced by similar environmental factors.
Properties
IUPAC Name |
[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-18-8-10-22(16-19(18)2)31(29,30)23-11-9-20(17-25-23)24(28)27-14-12-26(13-15-27)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYMJHHQIAOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
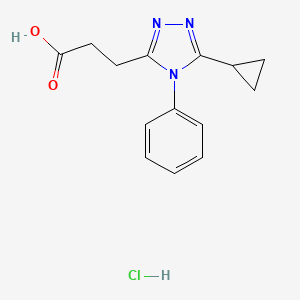
![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)

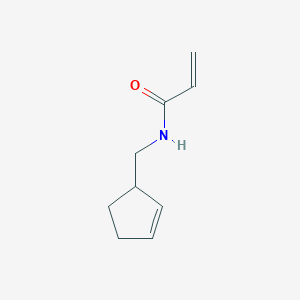
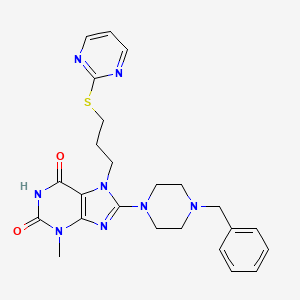

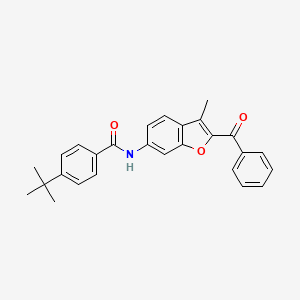

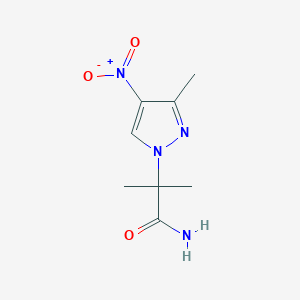
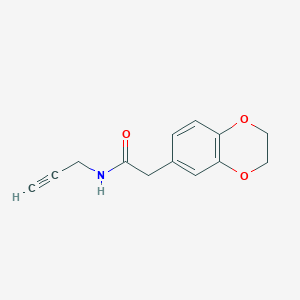
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)

